molecular formula C14H15NO2 B034244 (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid CAS No. 108827-19-6

(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid

カタログ番号: B034244
CAS番号: 108827-19-6
分子量: 229.27 g/mol
InChIキー: BEGWVSISKCDDQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid (CAS Number: 108827-19-6) is a chiral naphthalene-containing derivative of gamma-aminobutyric acid (GABA) with a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly as a building block for the development of novel psychoactive substances. Its structure, featuring a naphthalen-1-yl group attached to the beta-carbon of the GABA backbone, is analogous to that of phenibut (4-amino-3-phenylbutanoic acid), a known tranquilizer and GABA receptor ligand . The stereospecific (R)-enantiomer is specifically synthesized to study the structure-activity relationships of GABA analogs, as the spatial orientation of the naphthalene substituent can critically influence binding affinity and efficacy at target sites. Researchers utilize this compound to probe GABAergic signaling pathways and to develop potential candidates for central nervous system (CNS) disorders . The naphthalene ring system enhances lipophilicity compared to simpler aryl groups, which may influence blood-brain barrier penetration and pharmacokinetic properties. This product is provided for laboratory research purposes only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, referring to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

特性

IUPAC Name

4-amino-3-naphthalen-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-9-11(8-14(16)17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGWVSISKCDDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608272
Record name 4-Amino-3-(naphthalen-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108827-19-6
Record name 4-Amino-3-(naphthalen-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(naphthalen-1-YL)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and butanoic acid derivatives.

    Formation of Intermediate: The naphthalene ring is functionalized to introduce the desired substituents. This often involves nitration, reduction, and subsequent functional group transformations.

    Coupling Reaction: The functionalized naphthalene intermediate is then coupled with a butanoic acid derivative through a series of reactions, including amination and condensation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 4-Amino-3-(naphthalen-1-YL)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

化学反応の分析

Types of Reactions

4-Amino-3-(naphthalen-1-YL)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthylamines.

科学的研究の応用

4-Amino-3-(naphthalen-1-YL)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 4-Amino-3-(naphthalen-1-YL)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group and naphthalene ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

類似化合物との比較

Phenyl-Substituted Analogs

Compound Name Substituent Key Properties Biological Relevance
Baclofen 4-Chlorophenyl MW: 213.66 g/mol; logP: ~1.5 (estimated) GABAB agonist; treats spasticity
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 4-Fluorophenyl MW: 197.21 g/mol; Density: 1.244 g/cm³; Melting Point: 239–240°C Potential GABAB modulation; fluorinated analogs enhance metabolic stability
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid 4-Methoxyphenyl logP: 1.91; Boiling Point: 374.8°C; PSA: 72.55 Ų Methoxy group increases electron density, potentially altering receptor interactions
(R)-4-Amino-3-(4-cyanophenyl)butanoic acid 4-Cyanophenyl CAS: 269726-85-4; Hydrochloride salt available Cyano group introduces polarity; may affect solubility and target binding

Key Insights :

  • Electron-Donating Groups (OMe) : Increase lipophilicity and aromatic π-π interactions, favoring CNS penetration .
  • Naphthalen-1-yl vs. Phenyl : The naphthalene group in the target compound introduces greater steric bulk and hydrophobicity (estimated logP > 2), which may enhance blood-brain barrier penetration compared to phenyl analogs .

Heterocyclic and Positional Isomers

Compound Name Structure Key Differences vs. Target Compound
3-Amino-4-(naphthalen-2-yl)butanoic acid (β3-4) Naphthalen-2-yl substituent Positional isomerism alters steric and electronic profiles; 2-yl isomer may exhibit distinct binding modes
(R)-3-Amino-4-(3-benzothienyl)butanoic acid Benzothienyl group Sulfur atom enables hydrogen bonding; heterocyclic ring reduces hydrophobicity
(R)-3-Amino-4-(2-thienyl)butanoic acid Thienyl group Smaller heterocycle; increased polarity compared to naphthalene

Key Insights :

  • Positional Isomerism (1-yl vs. 2-yl) : Naphthalen-1-yl substitution may create a more planar structure, favoring π-stacking interactions with aromatic residues in target proteins .
  • Heterocyclic Analogs : Introduce heteroatoms (e.g., S) that modulate electronic properties and solubility but reduce steric bulk compared to naphthalene .

Functionalized Derivatives

Compound Name Modification Implications
Compound 19/93 Indomethacin amide at amino group Enhances anti-inflammatory activity but reduces BBB penetration
STX209 (Arbaclofen) R-enantiomer of Baclofen Retains GABAB agonism with improved enantiopurity

Key Insights :

  • Amino Group Modifications: Acylation (e.g., indomethacin) can redirect therapeutic applications but may compromise pharmacokinetics .
  • Stereochemical Purity : The R-configuration is critical for GABAB receptor activation, as seen in Arbaclofen .

Research Findings and Implications

  • Pharmacological Potential: The naphthalen-1-yl group in (R)-4-amino-3-(naphthalen-1-yl)butanoic acid likely enhances lipophilicity and CNS bioavailability compared to phenyl analogs, making it a candidate for neurological disorders .
  • Synthetic Accessibility: Similar β-amino acids are synthesized via condensation of aldehydes with malonic acid and ammonium acetate, suggesting feasible scalability .
  • Unresolved Questions : The impact of naphthalen-1-yl vs. 2-yl substitution on GABAB receptor binding remains unexplored and warrants further study .

生物活性

(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid, also known as (R)-4-Amino-3-naphthylbutanoic acid, is a chiral compound with a molecular formula of C14_{14}H15_{15}NO2_2 and a molecular weight of approximately 229.27 g/mol. This compound has garnered significant attention in the scientific community due to its unique structural features, which include an amino group and a naphthalene moiety. These characteristics contribute to its diverse biological activities, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with enzymes or receptors.
  • π-π Interactions: The naphthalene ring facilitates π-π stacking interactions, enhancing binding affinity.

These interactions are essential for modulating biochemical pathways, making this compound a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Receptor Binding

The compound has shown promise in binding to various receptors, suggesting potential roles in signal transduction pathways. Its binding affinity and specificity are subjects of ongoing investigation, particularly in the context of neuropharmacology.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects that may influence their biological activities:

Compound NameStructural FeaturesUnique Aspects
3-Amino-4-(naphthalen-1-YL)butanoic acid HClSimilar naphthalene structure; hydrochloride formSalt form may enhance solubility
EvocalcetNaphthalene structure; calcium-sensing receptor agonistSpecific activity related to calcium metabolism
4-Amino-4-(naphthalen-1-YL)butanoic acidNaphthalene ring; amino group at different positionDifferent substitution pattern affecting reactivity

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various medical applications. For instance:

  • Neuropharmacological Studies: Investigations into the compound's effects on neurotransmitter systems have suggested it may modulate synaptic transmission, potentially offering benefits in treating neurological disorders.
  • Cancer Research: Preliminary findings indicate that this compound may inhibit tumor cell proliferation by acting on specific metabolic pathways associated with cancer growth.

Q & A

Q. What are the standard synthetic routes for (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid, and how is enantiomeric purity ensured?

The synthesis typically involves asymmetric catalysis or chiral resolution. A common approach includes:

  • Step 1 : Condensation of naphthalene-1-yl aldehyde with a protected amino acid precursor (e.g., tert-butyl carbamate) using a chiral catalyst like (R)-BINOL-derived phosphoric acid to establish stereochemistry .
  • Step 2 : Reduction of the intermediate imine to yield the β-amino acid backbone.
  • Step 3 : Deprotection of the amino group under acidic conditions (e.g., HCl in dioxane).
    Enantiomeric purity is verified via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. Purity ≥98% is critical for pharmacological studies .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., naphthalene substitution at C3) and stereochemistry (R-configuration). Aromatic protons (7.2–8.3 ppm) and the β-amino proton (3.1–3.5 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Exact mass (C14_{14}H15_{15}NO2_2, expected m/z 229.1098) validates molecular formula .
  • IR : Stretching bands for carboxylic acid (1700–1720 cm1^{-1}) and primary amine (3300–3500 cm1^{-1}) confirm functional groups .

Q. How can researchers identify the primary biological targets of this compound?

  • Radioligand Binding Assays : Screen against neurotransmitter receptors (e.g., GABAB_B, NMDA) using 3^3H-labeled ligands. For example, competition assays with 3^3H-baclofen (a GABAB_B agonist) reveal affinity .
  • Electrophysiology : Patch-clamp recordings in neuronal cultures assess modulation of ion channels (e.g., Ca2+^{2+} or K+^+ currents) .

Advanced Research Questions

Q. How do enantiomer-specific differences in (R)- vs. (S)-configurations affect biological activity?

  • Experimental Design : Synthesize both enantiomers and compare potency in receptor-binding assays (e.g., GABAB_B EC50_{50}). For example, (R)-enantiomers often show 10–100x higher potency due to steric compatibility with receptor pockets .
  • Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC50_{50} and statistical significance (p<0.05, ANOVA). Cross-validate with molecular docking simulations (AutoDock Vina) .

Q. What strategies optimize the compound’s pharmacokinetics (e.g., bioavailability, BBB penetration)?

  • Structural Modifications : Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance lipophilicity and BBB permeability .
  • In Silico Modeling : Predict logP (optimal range: 1.5–2.5) and polar surface area (<90 Å2^2) using SwissADME .
  • In Vivo Testing : Administer radiolabeled compound in rodent models and quantify brain/plasma ratios via LC-MS/MS .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Case Example : If in vitro GABAB_B agonism (EC50_{50} = 10 nM) does not translate to in vivo antispasmodic effects:
    • Hypothesis : Rapid metabolism or poor bioavailability.
    • Methodology :

Metabolite ID : Use hepatocyte incubations + LC-HRMS to identify phase I/II metabolites .

PK/PD Modeling : Correlate plasma concentrations (AUC, Cmax_{max}) with behavioral outcomes (e.g., rotarod test) .

Q. What mechanisms underlie the compound’s modulation of neurotransmitter systems beyond GABAB_BB​?

  • Transcriptomics : RNA-seq of treated neuronal cells identifies differentially expressed genes (e.g., glutamate transporters or neurotrophic factors) .
  • Calcium Imaging : Fluo-4 AM assays reveal indirect effects on intracellular Ca2+^{2+} via metabotropic glutamate receptors .

Q. How can cross-reactivity with off-target receptors be systematically evaluated?

  • Panels : Screen against 100+ GPCRs, kinases, and ion channels (Eurofins Cerep) .
  • CRISPR-Cas9 Knockouts : Validate target specificity in GABAB_B-KO cell lines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。